2-Ethyl-2-(2-methylpropyl)pyrrolidine

Description

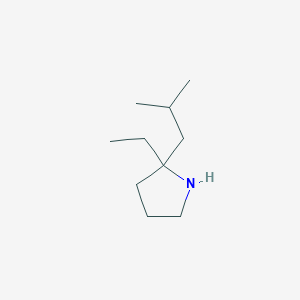

2-Ethyl-2-(2-methylpropyl)pyrrolidine (CAS: 1498938-67-2) is a pyrrolidine derivative featuring a 5-membered heterocyclic amine ring substituted with ethyl and 2-methylpropyl (isobutyl) groups at the 2-position. Its molecular formula is C₁₀H₂₁N (molecular weight: 155.28 g/mol).

Properties

IUPAC Name |

2-ethyl-2-(2-methylpropyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-4-10(8-9(2)3)6-5-7-11-10/h9,11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMDDFLQZDSEQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(2-methylpropyl)pyrrolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the alkylation of pyrrolidine with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. Catalysts such as palladium on carbon may be used to facilitate the reaction, and the product is purified through distillation or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(2-methylpropyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated nitrogen.

Substitution: Various N-substituted pyrrolidine derivatives.

Scientific Research Applications

2-Ethyl-2-(2-methylpropyl)pyrrolidine is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(2-methylpropyl)pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

(3S)-3-[(1S)-1-(4-Chlorophenyl)ethyl]-2-methylpropylpyrrolidine Hydrochloride

- Structure : Incorporates a pyrrolidine core with 2-methylpropyl and 4-chlorophenyl-ethyl substituents.

- Molecular Weight : ~265.91 g/mol (including HCl).

- Key Differences : The chlorophenyl group enhances aromatic interactions, making this compound pharmacologically active as an antidepressant via serotonin receptor modulation. The target compound lacks this aromatic moiety, resulting in lower receptor affinity .

2-Ethyl-2-(3-oxo-3-(pyrrolidin-1-yl)propyl)pent-4-enal

- Structure : Contains a pyrrolidine ring with ethyl and a ketone-functionalized propyl chain.

- Molecular Weight : ~264 g/mol.

- Key Differences: The ketone and aldehyde groups increase polarity and reactivity, enabling participation in condensation reactions. The target compound’s non-polar alkyl substituents limit such interactions .

Etofenprox (Pyrethroid-Ether)

- Structure: 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether (CAS: 80844-07-1).

- Molecular Weight : 376.49 g/mol.

- Key Differences : While sharing a 2-methylpropyl group, Etofenprox is a pyrethroid insecticide with ether and benzyl functionalities, conferring distinct insecticidal properties absent in the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Water Solubility | LogP (Predicted) | Key Substituents |

|---|---|---|---|---|

| 2-Ethyl-2-(2-methylpropyl)pyrrolidine | 155.28 | Low | ~2.5 | Ethyl, 2-methylpropyl |

| (3S)-Antidepressant Derivative | ~265.91 | Moderate (HCl salt) | ~3.8 | 2-Methylpropyl, 4-chlorophenyl |

| Etofenprox | 376.49 | Insoluble | ~6.2 | 2-Methylpropyl, benzyl ether |

Biological Activity

2-Ethyl-2-(2-methylpropyl)pyrrolidine, a cyclic amine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Chemical Formula : CHN

- CAS Number : 1498938-67-2

- Molecular Weight : 169.29 g/mol

The compound belongs to the pyrrolidine class, characterized by a five-membered ring containing nitrogen. Its structural attributes contribute to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing neurotransmitter release and receptor activity.

Pharmacological Effects

-

CNS Activity :

- Studies indicate that pyrrolidine derivatives can exhibit anxiolytic and antidepressant effects. The specific mechanism often involves modulation of serotonin and dopamine pathways.

-

Antimicrobial Properties :

- Research has shown that similar compounds within the pyrrolidine class possess antimicrobial activity against a range of pathogens, indicating potential therapeutic applications in infectious diseases.

-

Anticancer Potential :

- Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may have applications in oncology.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyrrolidine derivatives, highlighting that modifications at the nitrogen atom can significantly enhance biological activity against specific targets like serotonin receptors .

| Compound | Target | Activity |

|---|---|---|

| This compound | 5-HT receptor | Moderate agonist activity |

| Similar Pyrrolidine Derivative | CDK9 | Induces apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

In a comparative analysis of pyrrolidine derivatives, this compound exhibited notable antimicrobial properties against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This positions it as a candidate for further development in antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.